molecular formula C15H10F2N4O3 B8037392 N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)

N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)

Número de catálogo: B8037392
Peso molecular: 332.26 g/mol
Clave InChI: QSVCNLXANXBHTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a chemical compound that is often encountered as an impurity in the production of Dacomitinib, a tyrosine kinase inhibitor used in cancer treatment. This compound has garnered attention due to its potential impact on the purity and efficacy of pharmaceutical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multiple steps, starting with the nitration of quinazolin-4-amine derivatives. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to minimize impurities. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity levels.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound's properties.

  • Substitution: Substitution reactions are common, where different functional groups are introduced or replaced on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various reagents such as halides and alkylating agents are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Products may include hydroxylated or carboxylated derivatives.

  • Reduction: The primary product is typically an amino derivative.

  • Substitution: Substituted quinazolines with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Context

Dacomitinib is primarily used for treating advanced NSCLC with specific EGFR mutations. The compound acts by irreversibly binding to the EGFR, inhibiting tumor growth and proliferation. Dacomitinib Impurity, while not the primary therapeutic agent, plays a significant role in understanding the drug's stability, efficacy, and safety profile.

Analytical Applications

Stability Studies
Research has focused on developing analytical methods to assess the stability and purity of Dacomitinib in pharmaceutical formulations. For instance, a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established to analyze Dacomitinib alongside its impurities, including Dacomitinib Impurity. This method ensures that the active pharmaceutical ingredient (API) maintains its integrity over time and under various conditions .

Quality Control
The identification and quantification of impurities like Dacomitinib Impurity are crucial for quality control in drug manufacturing. Regulatory bodies require stringent testing to ensure that impurities do not exceed acceptable limits, which can affect the drug's safety and efficacy .

Clinical Applications

Efficacy in NSCLC Treatment
Dacomitinib has shown promising results in clinical trials for patients with NSCLC harboring uncommon EGFR mutations. A study indicated that Dacomitinib provided a median progression-free survival (PFS) of 14 months among patients treated for advanced stages of the disease . While Dacomitinib Impurity itself is not directly administered as a treatment, its presence and behavior during drug formulation can influence the overall therapeutic outcomes.

Safety Profile Analysis
Clinical studies have highlighted various adverse effects associated with Dacomitinib treatment, such as skin disorders and gastrointestinal issues. Understanding the role of impurities like Dacomitinib Impurity can help researchers elucidate their contributions to these side effects . The analysis of treatment-related adverse events (TRAEs) is essential for improving patient management strategies during EGFR TKI therapy.

Research Insights

Comparative Studies
Research comparing Dacomitinib with other EGFR TKIs such as Afatinib has revealed insights into their relative efficacy and safety profiles. Studies have indicated that while both drugs are effective, they exhibit different side effect profiles; for example, Dacomitinib is associated with higher rates of paronychia compared to Afatinib . Such comparative analyses underscore the importance of monitoring impurities like Dacomitinib Impurity during clinical evaluations.

Mecanismo De Acción

The mechanism of action of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation.

Molecular Targets and Pathways:

  • Tyrosine Kinases: The primary molecular target is the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell survival and proliferation.

Comparación Con Compuestos Similares

  • Quinazoline Derivatives: Other quinazoline derivatives used in cancer therapy, such as Gefitinib and Erlotinib.

  • Tyrosine Kinase Inhibitors: Other inhibitors targeting EGFR, such as Lapatinib and Afatinib.

Uniqueness: N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which affects its binding affinity and selectivity towards tyrosine kinases.

This detailed overview provides a comprehensive understanding of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, its preparation, reactions, applications, and mechanism of action. It also highlights its significance in scientific research and industry, particularly in the context of pharmaceuticals.

Actividad Biológica

N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, commonly referred to as Dacomitinib Impurity, is a chemical compound associated with Dacomitinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this impurity is crucial due to its potential implications for drug efficacy and safety. This article will explore the biological activity of Dacomitinib Impurity, including its pharmacological effects, case studies related to its use, and relevant research findings.

Dacomitinib and its impurities, including Dacomitinib Impurity, function by inhibiting the EGFR pathway, which is critical in the proliferation and survival of cancer cells. The inhibition of EGFR leads to reduced cell growth and increased apoptosis in tumor cells harboring EGFR mutations. The structural modifications in Dacomitinib Impurity may influence its binding affinity and selectivity towards EGFR compared to the parent compound.

Pharmacological Effects

Research has indicated that Dacomitinib Impurity exhibits varying degrees of biological activity based on its structural characteristics. For instance, modifications such as fluorination can enhance the compound's potency against specific cancer cell lines. A study highlighted that compounds with similar structures demonstrated significant inhibition of cell proliferation in NSCLC models .

Adverse Effects

Despite its therapeutic potential, Dacomitinib and its impurities are associated with several adverse effects. Notably, a case report documented drug-induced liver injury (DILI) in a patient treated with Dacomitinib, leading to elevated bilirubin levels and liver enzymes . The Roussel Uclaf Causality Assessment Method classified this event as probable DILI due to Dacomitinib.

Adverse Event Incidence (%)
Diarrhea85
Paronychia61.7
Dermatitis Acneiform48.9
Stomatitis41
Dry Skin27.3

Case Study 1: Drug-Induced Liver Injury

A significant case involved a 59-year-old male patient with stage IV NSCLC who developed acute liver failure after 37 days of Dacomitinib treatment. Laboratory tests showed an 18-fold increase in bilirubin levels, indicating severe liver injury. Following the discontinuation of the drug, bilirubin levels peaked at day 26 post-cessation before normalizing by day 146 . This case underscores the importance of monitoring liver function during treatment with Dacomitinib and its impurities.

Case Study 2: Efficacy in NSCLC

In clinical trials comparing Dacomitinib to other TKIs like gefitinib, it was observed that patients receiving Dacomitinib experienced higher rates of treatment-emergent adverse events (TEAEs), particularly gastrointestinal and dermatologic issues. Despite these side effects, Dacomitinib showed improved efficacy in terms of progression-free survival compared to gefitinib .

Structural Activity Relationship (SAR)

Studies have focused on the SAR of quinazoline derivatives related to Dacomitinib. Modifications such as methoxy and nitro groups have been shown to affect binding affinity for EGFR significantly. For instance, compounds with a methoxy group at position 7 demonstrated enhanced inhibitory activity against EGFR .

Genotoxicity Studies

Genotoxicity assessments of impurities like Dacomitinib Impurity have been conducted to evaluate their safety profile. Findings suggest that while some impurities may not exhibit mutagenic properties, continuous monitoring is essential for ensuring patient safety during long-term treatments .

Propiedades

IUPAC Name

N-(3,4-difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-10(16)11(17)4-8/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVCNLXANXBHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.